

metabolism and toxicology studies Allylescaline in vitro

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Compound Focus: Allylescaline

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Methallylescaline as a Proxy for Metabolism Studies

The close structural similarity between **allylescaline** and **methallylescaline** means their metabolic pathways are likely very similar [1] [2]. A 2025 study used a combination of *in silico*, *in vitro*, and *in vivo* models to map the metabolism of proscaline and **methallylescaline**, identifying several major metabolites [1].

The table below summarizes the key findings from this study applicable to **allylescaline** research.

- **Table 1: Key Metabolic Pathways and Experimental Findings for Methallylescaline (Allylescaline Analog)**

Aspect	Findings / Application
Major Metabolic Pathways	Hydroxylation, N-acetylated metabolites [1]
Primary CYP Enzymes Involved	CYP2D6, CYP2J2, CYP1A2, CYP3A4 (based on methallylescaline study) [3]
Proposed Biomarkers	Hydroxylated and N-acetylated metabolites [1]
Relevant In Vitro Models	Human liver microsomes; Human hepatocytes [1] [3]

Aspect	Findings / Application
Analytical Techniques	Liquid chromatography-high resolution mass spectrometry (LC-HRMS) [1] [3]

Proposed Experimental Protocol for In Vitro Metabolism

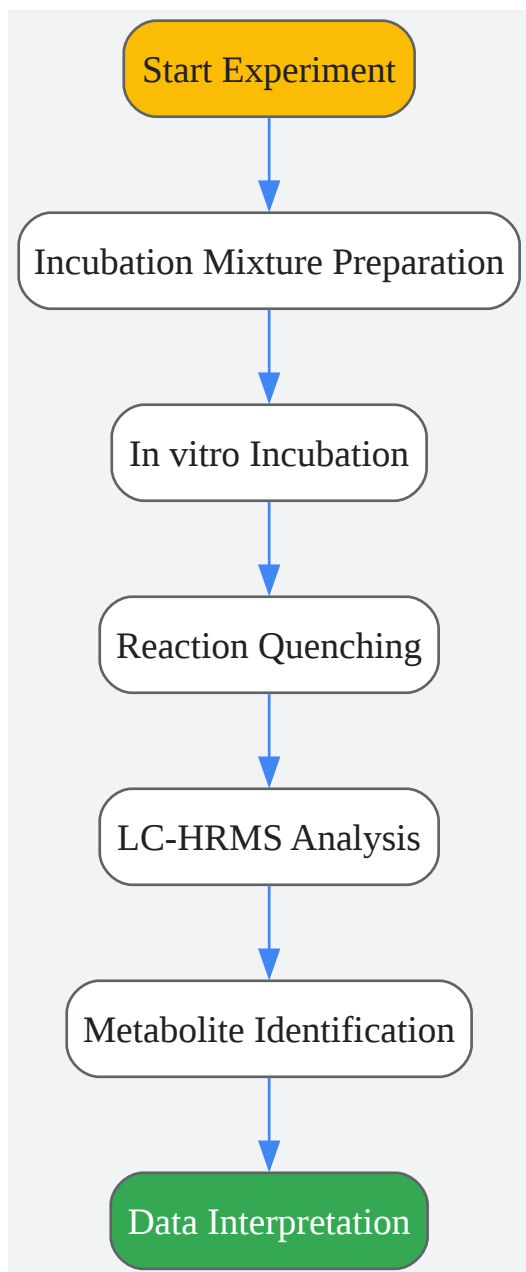
This protocol is adapted from the methodologies used in the identified studies for investigating phenethylamine-derived NPS metabolism in vitro [1] [3].

Application Note: In Vitro Metabolic Profiling of Phenethylamine-Derived New Psychoactive Substances (NPS) using Human Liver Microsomes

1. Objective To identify and characterize the phase I and phase II metabolites of **allylescaline** (and its analogs) using human liver microsomes (HLM) and to determine the cytochrome P450 (CYP) enzymes responsible for its primary metabolism.

2. Experimental Workflow

The following diagram outlines the key stages of the *in vitro* incubation and analysis process.



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3. Materials and Equipment

- **Test Compound:** **Allylescaline** (or methallylescaline/proscaline as positive control) [1]
- **Biological System:** Human liver microsomes (HLM) [1] or cryopreserved human hepatocytes [3]
- **Co-factors:**
 - NADPH Regenerating System (for Phase I metabolism)
 - UDP-glucuronic acid (UDPGA, for Phase II glucuronidation)
 - Acetyl-CoA (for N-acetylation) [1]
- **Buffers:** 0.1 M Phosphate Buffer (pH 7.4)

- **Equipment:** Thermostated water bath or incubator, centrifuge, liquid chromatography-high resolution mass spectrometer (LC-HRMS/LTQ-Orbitrap) [1] [3]

4. Step-by-Step Procedure

4.1. Incubation Mixture Preparation

- Prepare the primary incubation mixture (total volume 200 μ L) as follows:
 - 0.1 M Phosphate Buffer (pH 7.4)
 - Human Liver Microsomes (0.5-1.0 mg/mL protein concentration)
 - Test compound (e.g., **Allylescaline** at 10-50 μ M final concentration)
- Pre-incubate the mixture for 5 minutes at 37°C in a water bath with gentle shaking.

4.2. Initiation of Reaction and Incubation

- Start the metabolic reaction by adding the NADPH Regenerating System.
- Allow the incubation to proceed for a predetermined time (e.g., 30-120 minutes) at 37°C.
- Include control incubations without NADPH or without the test compound to account for non-enzymatic degradation or background signals.

4.3. Reaction Quenching and Sample Preparation

- Terminate the reaction by adding 200 μ L of ice-cold acetonitrile.
- Vortex mix thoroughly and centrifuge at 14,000 \times g for 10 minutes at 4°C to precipitate proteins.
- Transfer the clear supernatant to a new vial for LC-HRMS analysis.

5. Data Analysis and Metabolite Identification

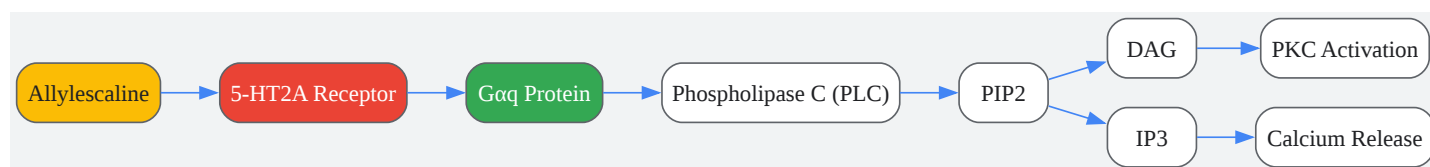
- Acquire high-resolution full-scan and data-dependent MS/MS spectra.
- Process the data using metabolomics software to identify potential metabolites based on:
 - **Mass Shift:** Predictable biotransformations (e.g., +15.995 Da for hydroxylation, +42.011 Da for acetylation).
 - **Fragmentation Pattern:** Compare MS/MS spectra of potential metabolites with the parent drug to confirm structural identity [1].

Receptor Activity and Toxicology Considerations

While direct toxicology data is absent, understanding the primary mechanism of action is crucial for risk assessment.

- **Primary Pharmacology:** **Allylescaline** is a potent agonist of the serotonin 5-HT_{2A} receptor, which mediates its psychedelic and psychoactive effects [2] [4] [5].
- **Toxicology Data Gap:** The search results explicitly state that "very little data exists about the pharmacological properties, metabolism, and toxicity of **allylescaline**" [4]. The toxicity and long-term health effects have not been studied in a scientific context [4].

The signaling pathway below illustrates the core mechanism of action for this class of compounds.



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Research Limitations and Future Directions

- **Data Extrapolation:** The provided protocol and metabolic information are based on highly relevant analog studies, not direct data on **allylescaline** [1] [3].
- **Toxicology Unknowns:** Key toxicological parameters (e.g., IC₅₀, LD₅₀, genotoxicity) remain uncharacterized [4].
- **Future Work:** Research should focus on definitive identification of human metabolites, enzyme kinetics, and cellular toxicity assays to properly assess the health risks of **allylescaline**.

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